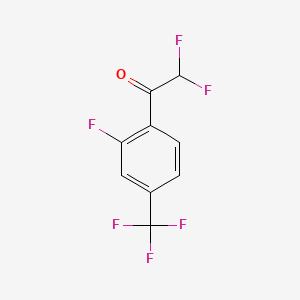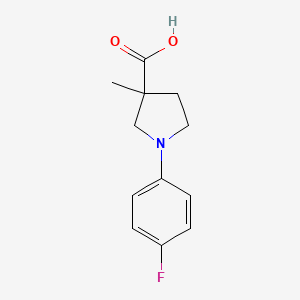
(3-Methylidenecyclobutyl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylidenecyclobutyl)(phenyl)methanol is an organic compound with the molecular formula C11H12O It is characterized by a cyclobutyl ring substituted with a methylene group and a phenyl group attached to a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylidenecyclobutyl)(phenyl)methanol typically involves the reaction of cyclobutylmethyl ketone with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -10°C to 0°C for the Grignard reaction
Hydrolysis: Aqueous acid (e.g., HCl) at room temperature
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
(3-Methylidenecyclobutyl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions where the hydroxyl group is replaced by a halogen using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at 0°C to room temperature.
Substitution: SOCl2 in pyridine at room temperature.
Major Products
Oxidation: (3-Methylidenecyclobutyl)(phenyl)ketone
Reduction: this compound
Substitution: (3-Methylidenecyclobutyl)(phenyl)chloride
科学研究应用
(3-Methylidenecyclobutyl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3-Methylidenecyclobutyl)(phenyl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (3-Methylidenecyclobutyl)methanol
- (3-Methylidenecyclobutyl)(phenyl)ketone
- (3-Methylidenecyclobutyl)(phenyl)chloride
Uniqueness
(3-Methylidenecyclobutyl)(phenyl)methanol is unique due to the presence of both a cyclobutyl ring and a phenyl group, which confer distinct chemical and physical properties
属性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
(3-methylidenecyclobutyl)-phenylmethanol |
InChI |
InChI=1S/C12H14O/c1-9-7-11(8-9)12(13)10-5-3-2-4-6-10/h2-6,11-13H,1,7-8H2 |
InChI 键 |
VBVFIHFTVRXCTK-UHFFFAOYSA-N |
规范 SMILES |
C=C1CC(C1)C(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-([1,1'-Biphenyl]-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13536061.png)
![(3S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-3-carboxylicacid](/img/structure/B13536064.png)
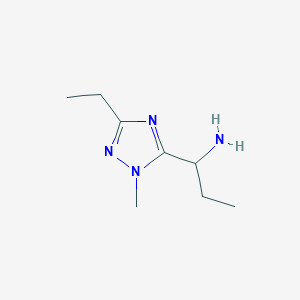

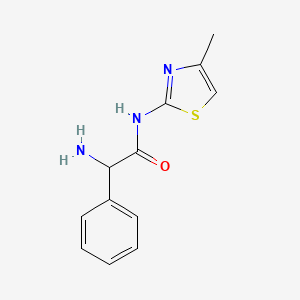
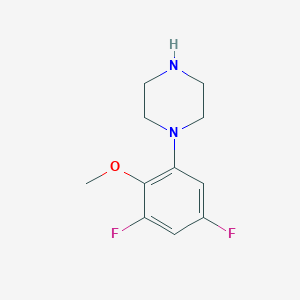
![5-(Ethylsulfonyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536089.png)
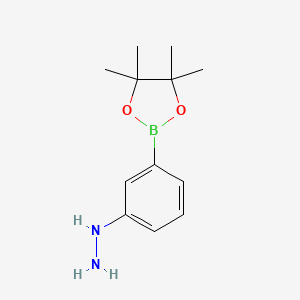
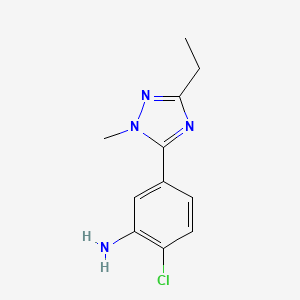
![Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13536121.png)

